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Esmolol Hydrochloride and Digoxin Interaction: A Technical Support Resource

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Compound of Interest		
Compound Name:	Esmolol acid hydrochloride	
Cat. No.:	B13408885	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug interaction studies between esmolol hydrochloride and digoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic interaction observed when esmolol hydrochloride and digoxin are co-administered?

A1: Co-administration of esmolol and digoxin under steady-state conditions has been shown to result in a small, statistically significant increase in the serum concentration of digoxin. Specifically, the digoxin area under the curve (AUC) increased.[1] However, the peak concentration of digoxin and the time to reach it are not significantly affected.[1] Conversely, the pharmacokinetic profile of esmolol, including its steady-state concentration, elimination half-life, and total body clearance, is not significantly altered by the concurrent administration of digoxin.[1] While statistically significant, the observed changes in digoxin levels are generally not considered to be of major clinical importance, though caution is advised.[1][2]

Q2: Are there any significant pharmacodynamic interactions between esmolol and digoxin?

A2: Despite the pharmacokinetic interaction, studies have shown no clinically significant changes in heart rate, blood pressure, or PR intervals when esmolol and digoxin are administered together, as compared to digoxin monotherapy.[1] In clinical settings, particularly



for the acute treatment of atrial fibrillation or flutter, the combined use of intravenous esmolol and digoxin has been demonstrated to be both safe and effective for rapid heart rate control.[3]

Q3: What is the known mechanism of interaction between esmolol and digoxin?

A3: Esmolol is a cardioselective beta-1 adrenergic receptor blocker, while digoxin is a cardiac glycoside that inhibits the sodium-potassium ATPase pump (Na+/K+-ATPase).[4][5] The interaction leading to increased digoxin levels may be related to alterations in renal clearance or volume of distribution, though the precise mechanism is not fully elucidated.[6][7] Pharmacodynamically, both drugs exert negative chronotropic effects (slowing of the heart rate), which can be additive.[8]

Q4: What are the key considerations for researchers designing a study on this drug interaction?

A4: When designing a study, it is crucial to employ a well-controlled design, such as a baseline-controlled or cross-over study.[1][6] Key pharmacokinetic parameters to measure include AUC, Cmax, Tmax, elimination half-life, and total body clearance for both drugs. Pharmacodynamic monitoring should include continuous ECG, heart rate, and blood pressure measurements.[9] [10] It is also important to define the study population clearly (e.g., healthy volunteers vs. patients with specific cardiovascular conditions).[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Digoxin with and without Esmolol Co-administration[1]

Parameter	Digoxin Monotherapy (Mean ± SD)	Digoxin + Esmolol (Mean ± SD)	P-value
AUC (ng·hr/mL)	2.60 ± 0.59	2.88 ± 0.75	< 0.05
Cmax (ng/mL)	Not significantly affected	Not significantly affected	> 0.05
Tmax (hr)	Not significantly affected	Not significantly affected	> 0.05



Table 2: Pharmacokinetic Parameters of Esmolol with and without Digoxin Co-administration[1]

Parameter	Esmolol Monotherapy	Esmolol + Digoxin	P-value
Steady-State Concentration	Not significantly changed	Not significantly changed	> 0.05
Elimination Half-Life	Not significantly changed	Not significantly changed	> 0.05
Total Body Clearance	Not significantly changed	Not significantly changed	> 0.05

Experimental Protocols

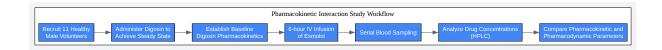
Protocol: Pharmacokinetic Interaction Study of Esmolol and Digoxin[1]

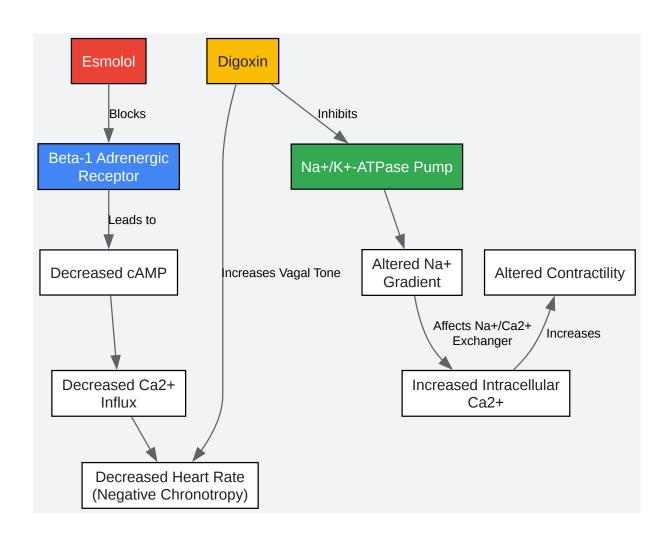
- Study Design: An open-label, baseline-controlled study.
- Subjects: 11 healthy male volunteers.
- · Methodology:
 - Subjects received digoxin until steady-state concentrations were achieved.
 - On the study day, baseline pharmacokinetic parameters for digoxin were established.
 - A six-hour intravenous infusion of esmolol was then administered concurrently with digoxin.
 - Blood samples were collected at regular intervals during and after the esmolol infusion to determine the serum concentrations of both digoxin and esmolol.
 - Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance) were calculated and compared between the digoxin monotherapy and combination therapy phases.
 - Pharmacodynamic parameters, including heart rate, blood pressure, and PR interval, were monitored throughout the study.



 Analytical Method: High-pressure liquid chromatography (HPLC) was used to quantify the serum concentrations of the drugs.[1]

Visualizations





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